molecular formula C11H21NO5 B6237224 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid CAS No. 2351978-79-3

5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid

Cat. No. B6237224
CAS RN: 2351978-79-3
M. Wt: 247.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid” is a compound with the IUPAC name 5-((tert-butoxycarbonyl)amino)-2-ureidopentanoic acid . It has a molecular weight of 275.3 . It is usually in powder form .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21N3O5/c1-11(2,3)19-10(18)13-6-4-5-7(8(15)16)14-9(12)17/h7H,4-6H2,1-3H3,(H,13,18)(H,15,16)(H3,12,14,17) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.3 . It is usually in powder form .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid involves the protection of the amine group, followed by the synthesis of the hydroxy acid and deprotection of the amine group.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "2-amino-1-hexanol", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group of L-alanine with tert-butyl chloroformate in the presence of sodium hydroxide", "Synthesis of 2-hydroxyhexanoic acid by reacting 2-amino-1-hexanol with sodium hydroxide and hydrochloric acid", "Deprotection of the amine group by reacting the protected L-alanine with hydrochloric acid", "Purification of the product by extraction with diethyl ether and drying with anhydrous sodium sulfate" ] }

CAS RN

2351978-79-3

Product Name

5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid

Molecular Formula

C11H21NO5

Molecular Weight

247.3

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.